molecular formula C19H30BNO3 B8198074 3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8198074
M. Wt: 331.3 g/mol
InChI Key: SMTVVBABPOBABA-UHFFFAOYSA-N
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Description

3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a neopentyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-N-neopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in various chemical transformations. The benzamide core can interact with biological targets, potentially affecting enzymatic activity and signaling pathways .

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-13-11-14(16(22)21-12-17(2,3)4)9-10-15(13)20-23-18(5,6)19(7,8)24-20/h9-11H,12H2,1-8H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTVVBABPOBABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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